3-Benzyl-1-(quinolin-2-yl)pyrrolidine-2,5-dione
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Overview
Description
3-Benzyl-1-(quinolin-2-yl)pyrrolidine-2,5-dione is a heterocyclic compound that features a pyrrolidine-2,5-dione core substituted with a benzyl group at the 3-position and a quinolin-2-yl group at the 1-position. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-1-(quinolin-2-yl)pyrrolidine-2,5-dione typically involves the following steps:
Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the reaction of phthalic anhydride with an appropriate amine under heating conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a base such as sodium hydride.
Attachment of the Quinolin-2-yl Group: The quinolin-2-yl group can be attached through a coupling reaction, such as the Suzuki-Miyaura coupling, using a quinoline derivative and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-1-(quinolin-2-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or quinolin-2-yl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Benzyl chloride with sodium hydride as a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-Benzyl-1-(quinolin-2-yl)pyrrolidine-2,5-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Benzyl-1-(quinolin-2-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3-(1H-indol-3-yl)pyrrolidine-2,5-dione: Similar structure but with an indole group instead of a quinoline group.
3-(1-Ethylpiperidin-2-yl)quinolin-2(1H)-one: Contains a quinoline core but with different substituents.
Uniqueness
3-Benzyl-1-(quinolin-2-yl)pyrrolidine-2,5-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
IUPAC Name |
3-benzyl-1-quinolin-2-ylpyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2/c23-19-13-16(12-14-6-2-1-3-7-14)20(24)22(19)18-11-10-15-8-4-5-9-17(15)21-18/h1-11,16H,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIKVRLCFCPTUCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=NC3=CC=CC=C3C=C2)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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